Cas no 511522-76-2 (3-Fluoro-2-(2-fluorophenyl)pyridine)

3-Fluoro-2-(2-fluorophenyl)pyridine is a fluorinated pyridine derivative with a 2-fluorophenyl substituent, offering unique electronic and steric properties due to its dual fluorine substitution. This compound is valuable in pharmaceutical and agrochemical research, where its structural features enhance binding affinity and metabolic stability. The presence of fluorine atoms improves lipophilicity and influences molecular interactions, making it a versatile intermediate in the synthesis of bioactive molecules. Its well-defined structure allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The compound’s high purity and stability ensure reliable performance in synthetic applications.
3-Fluoro-2-(2-fluorophenyl)pyridine structure
511522-76-2 structure
Product Name:3-Fluoro-2-(2-fluorophenyl)pyridine
CAS No:511522-76-2
MF:C11H7F2N
MW:191.176789522171
CID:1089865
PubChem ID:11579253
Update Time:2025-10-29

3-Fluoro-2-(2-fluorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-(2-fluorophenyl)pyridine
    • 3-FLUORO-2-(2-FLUORO-PHENYL)-PYRIDINE
    • 511522-76-2
    • AKOS006288140
    • DTXSID60468864
    • Inchi: 1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H
    • InChI Key: NZLITGMMALMWTM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C(=CC=CN=1)F

Computed Properties

  • Exact Mass: 191.05465555g/mol
  • Monoisotopic Mass: 191.05465555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 3-Fluoro-2-(2-fluorophenyl)pyridine

3-Fluoro-2-(2-fluorophenyl)pyridine: A Comprehensive Overview

3-Fluoro-2-(2-fluorophenyl)pyridine (CAS No. 511522-76-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has emerged as a promising candidate in drug discovery and material science. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and potential applications, drawing on the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The molecular structure of 3-Fluoro-2-(2-fluorophenyl)pyridine is characterized by a pyridine ring substituted with two fluorine atoms at specific positions. The pyridine ring, a six-membered aromatic structure with one nitrogen atom, forms the core of this compound. The fluorine atoms are strategically positioned at the 3rd and 4th positions of the ring, with one fluorine directly attached to the pyridine nitrogen and the other located on a phenyl group attached to the adjacent carbon. This arrangement not only imparts unique electronic properties but also influences the compound's reactivity and biological activity.

Recent studies have highlighted the importance of fluorinated aromatic compounds like 3-Fluoro-2-(2-fluorophenyl)pyridine in medicinal chemistry. Fluorination is a widely employed strategy to enhance drug-like properties such as bioavailability, stability, and receptor binding affinity. The presence of two fluorine atoms in this compound contributes to its lipophilicity and ability to interact with various biological targets. Researchers have demonstrated that such fluorinated pyridines can serve as scaffolds for designing inhibitors of enzymes, ion channels, and other therapeutic targets.

The synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine involves a multi-step process that typically begins with the preparation of intermediate precursors. One common approach involves the Friedel-Crafts alkylation or acylation of pyridine derivatives followed by fluorination using selective fluorinating agents such as HF or F2. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

In terms of physical properties, 3-Fluoro-2-(2-fluorophenyl)pyridine exhibits a melting point around 150°C and is sparingly soluble in water but readily soluble in organic solvents like dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the ultraviolet region due to the conjugated π-system of the pyridine ring and phenyl group. These spectral properties make it suitable for applications in optoelectronics and sensing technologies.

The biological activity of 3-Fluoro-2-(2-fluorophenyl)pyridine has been extensively studied in recent years. In vitro assays have revealed its potential as an inhibitor of various enzymes, including kinases and proteases, which are key targets in cancer therapy. Additionally, this compound has shown moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

One notable application of 3-Fluoro-2-(2-fluorophenyl)pyridine is in the development of fluorescent probes for bioimaging. Its ability to emit fluorescence under specific conditions makes it ideal for tracking cellular processes and monitoring drug delivery systems. Researchers have successfully incorporated this compound into nanoparticles designed for targeted drug delivery, enhancing their imaging capabilities without compromising therapeutic efficacy.

Another promising avenue is its use in materials science. The unique electronic properties of 3-Fluoro-2-(2-fluorophenyl)pyridine make it a candidate for organic semiconductors used in flexible electronics and photovoltaic devices. Recent studies have demonstrated its potential as an electron-deficient component in donor–acceptor heterojunctions, improving charge transport properties and device performance.

In conclusion, 3-Fluoro-2-(2-fluorophenyl)pyridine (CAS No. 511522-76-76) stands out as a versatile compound with diverse applications across multiple disciplines. Its chemical structure, synthesis methods, physical properties, and biological activities highlight its significance in contemporary research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.

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